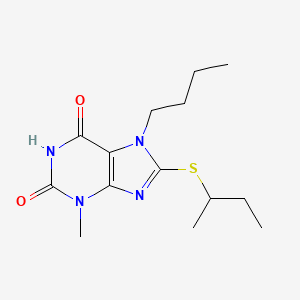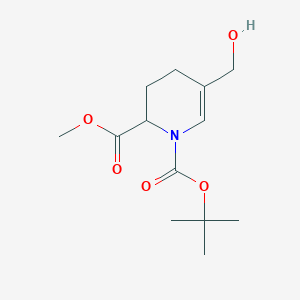
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2,7-dimethoxy-1,2,3,4-tetrahydro-naphthalen-1-amine (METH), is a psychoactive drug that belongs to the class of substituted amphetamines. METH has been used illicitly for its stimulant and euphoric effects, but it also has potential therapeutic applications.
作用機序
METH acts as a potent releaser of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synapse, resulting in the stimulation of the central nervous system. The release of dopamine is thought to be responsible for the rewarding and reinforcing effects of METH, which can lead to addiction with repeated use.
Biochemical and Physiological Effects:
METH has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of METH can lead to neurotoxicity, resulting in damage to dopamine and serotonin neurons in the brain. This can lead to a number of negative effects, including cognitive impairment, depression, and anxiety.
実験室実験の利点と制限
METH has been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. It has also been used in animal models to study the neurotoxic effects of long-term exposure to the drug. However, the use of METH in laboratory experiments is limited by its potential for abuse and neurotoxicity. Careful consideration should be given to the ethical and safety implications of using METH in research studies.
将来の方向性
Future research on METH should focus on developing safer and more effective treatments for ADHD, obesity, and narcolepsy. In addition, studies should continue to investigate the neurotoxic effects of long-term exposure to the drug and potential treatments for METH addiction. Further research is also needed to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction. Finally, studies should explore alternative methods for studying the dopaminergic system and reward pathways in the brain that do not involve the use of METH.
In conclusion, METH is a psychoactive drug with potential therapeutic applications, but its use is limited by its potential for abuse and neurotoxicity. Further research is needed to develop safer and more effective treatments for ADHD, obesity, and narcolepsy, as well as to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction.
合成法
METH can be synthesized through a multi-step process starting from the commercially available starting materials. The synthesis involves the condensation of 2,6-dimethoxyphenethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by reduction and purification steps. The synthesis of METH requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory setting.
科学的研究の応用
METH has been studied for its potential therapeutic applications, including as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. METH has also been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. In addition, METH has been used in animal models to study the neurotoxic effects of long-term exposure to the drug.
特性
IUPAC Name |
(1S,2R)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZLMXELQFUOC-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC2=C([C@@H]1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)


![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2572079.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2572082.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2572083.png)

![N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2572086.png)

![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2572089.png)
